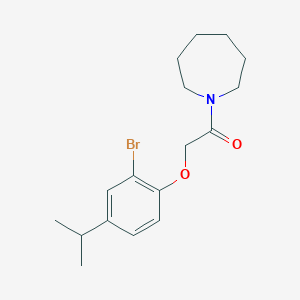
1-(1-Azepanyl)-2-(2-bromo-4-propan-2-ylphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-azepanyl)-2-(2-bromo-4-propan-2-ylphenoxy)ethanone is an alkylbenzene.
Scientific Research Applications
Polybrominated Flame Retardants and Their Environmental Impacts : Studies have shown that novel brominated flame retardants (NBFRs), which may share some structural similarities with the compound , are widely used in consumer goods due to their ability to retard flame propagation. However, there is growing concern over their environmental persistence, bioaccumulation, and potential toxicological effects on both humans and wildlife. Research is ongoing to better understand their occurrence, fate, and impacts in indoor and outdoor environments (Zuiderveen et al., 2020).
Applications in Organic Synthesis : While specific studies on 1-(1-Azepanyl)-2-(2-bromo-4-propan-2-ylphenoxy)ethanone are not readily available, research on the synthesis, modification, and applications of related organic compounds, including those with bromine substituents, is extensive. These studies are crucial for developing new pharmaceuticals, agrochemicals, and materials with improved properties. For example, research on hydroxycoumarins has explored their reactivity and applications, highlighting the broad utility of structurally complex molecules in organic synthesis and potential biomedical applications (Yoda et al., 2019).
Biological and Environmental Remediation Applications : Compounds with bromine and other halogen elements have been studied for their roles in the treatment and remediation of pollutants. For instance, redox mediators have been used in conjunction with enzymes to enhance the degradation of recalcitrant organic pollutants in wastewater, demonstrating the potential for chemical compounds to contribute to environmental remediation efforts (Husain & Husain, 2007).
Chemical Properties and Industrial Applications : The study of brominated compounds' chemical properties, including their solubility, reactivity, and stability, underpins their use in various industrial applications, such as in the formulation of ionic liquids for gas separation processes. These research efforts contribute to advancements in chemical processing technologies and materials science (Liu et al., 2013).
properties
Molecular Formula |
C17H24BrNO2 |
|---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
1-(azepan-1-yl)-2-(2-bromo-4-propan-2-ylphenoxy)ethanone |
InChI |
InChI=1S/C17H24BrNO2/c1-13(2)14-7-8-16(15(18)11-14)21-12-17(20)19-9-5-3-4-6-10-19/h7-8,11,13H,3-6,9-10,12H2,1-2H3 |
InChI Key |
ZYRIZJVEUJMDFA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)N2CCCCCC2)Br |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)N2CCCCCC2)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



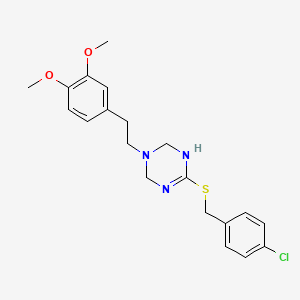
![4-[4-(3-Bromophenyl)sulfonyl-1-piperazinyl]-7-chloroquinoline](/img/structure/B1226144.png)
![N1-[4-(2-aminopyrimidin-4-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B1226146.png)
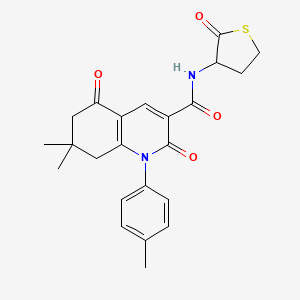
![methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate](/img/structure/B1226151.png)
![N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylthiophene-3-carbothioamide](/img/structure/B1226152.png)
![4-(1,3-Benzothiazol-2-ylthio)butanoic acid [2-[(3-cyano-2-thiophenyl)amino]-2-oxoethyl] ester](/img/structure/B1226153.png)
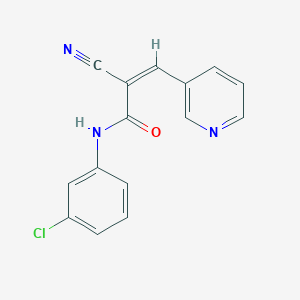
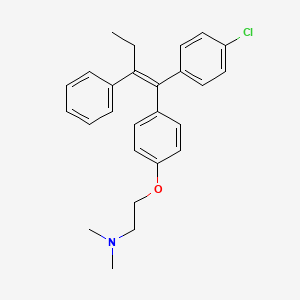

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[3-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B1226159.png)
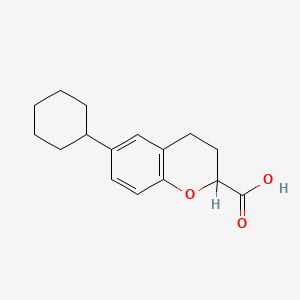
![N-[3-(1-imidazolyl)propyl]-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide](/img/structure/B1226161.png)
![(11bR)-3-ethyl-9,10-dimethoxy-2-[[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine](/img/structure/B1226164.png)